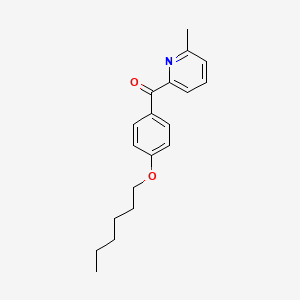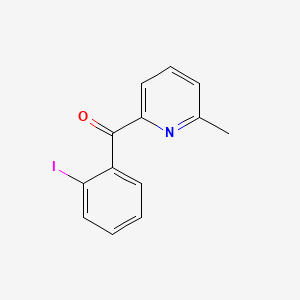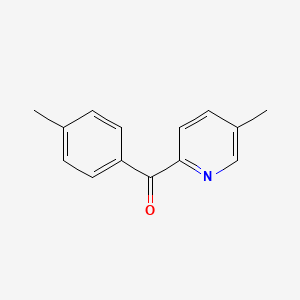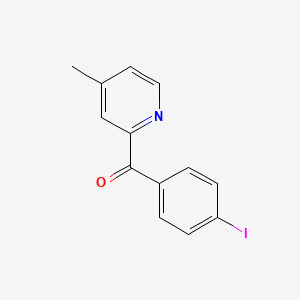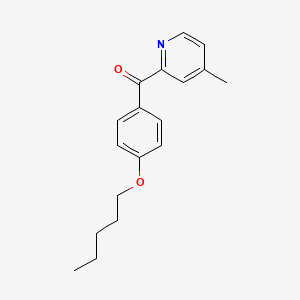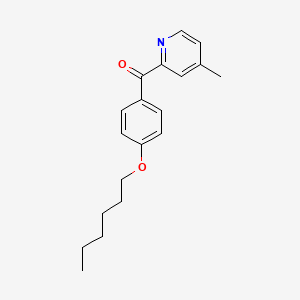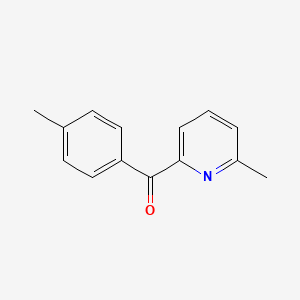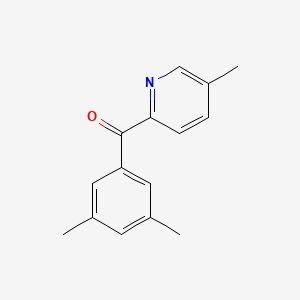
2-(3,5-Dimethylbenzoyl)-5-methylpyridine
Descripción general
Descripción
2-(3,5-Dimethylbenzoyl)-5-methylpyridine, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a pyridine derivative that is widely used as a fluorescent probe for studying protein-ligand interactions and enzyme kinetics.
Aplicaciones Científicas De Investigación
Photochemical Studies
- Photochemical Dimerization : Research on similar compounds like 2-aminopyridine and its derivatives has shown that ultraviolet irradiation can result in the formation of dimers. These dimers have unique chemical and physical properties (Taylor & Kan, 1963).
Synthesis and Structural Characterization
Electroluminescent Properties : Studies on mono-cyclometalated Pt(II) complexes with similar compounds have contributed to the development of new materials with potential applications in electroluminescent devices (Ionkin, Marshall, & Wang, 2005).
Solvent-Dependent Coordination Polymers : The synthesis and structural analysis of cobalt complexes using similar compounds have revealed the impact of solvents on the formation of coordination polymers (Pedireddi & Varughese, 2004).
Molecular Interactions and Ligand Coupling
- Interligand C-C Coupling : Research has shown that compounds like 2-methylpyridine can undergo intramolecular C-C coupling, leading to the formation of new asymmetric ligands (Arevalo, Riera, & Pérez, 2017).
Application in Forensic Science
- Identification in Forensic Analysis : Some pyridine derivatives have been identified as by-products in certain synthetic processes, highlighting their importance in forensic science (Błachut, Wojtasiewicz, & Czarnocki, 2005).
Coordination Chemistry
- Bonding to Metal Centers : Studies have demonstrated the diverse ways in which methylpyridine derivatives can bond to metal centers, influencing the formation of various complex structures (Fish, Baralt, & Kim, 1991).
Photophysical Properties
- Polypyridine Ruthenium(II) Complexes : Research into the synthesis and characterization of polypyridine ruthenium(II) complexes has expanded understanding of their photophysical properties (Bonnet et al., 2003).
Crystallography and Molecular Structure
- Crystal and Molecular Structures : Detailed studies on the crystal and molecular structures of related compounds have been instrumental in understanding the geometry and electronic properties of such molecules (Karczmarzyk & Malinka, 2004).
Propiedades
IUPAC Name |
(3,5-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-14(16-9-10)15(17)13-7-11(2)6-12(3)8-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBQFLMBZPMEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylbenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






